molecular formula C10H17NO B11760927 N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B11760927
M. Wt: 167.25 g/mol
InChI Key: XOPWGEGZEKLLMR-UHFFFAOYSA-N
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Description

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide: is an organic compound characterized by the presence of a tert-butyl group and a prop-2-en-1-yl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide typically involves the reaction of tert-butylamine with prop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with saturated carbon chains.

    Substitution: Substituted products with various functional groups replacing the original substituents.

Scientific Research Applications

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-tert-butyl-2-benzothiazolesulfenamide: Shares the tert-butyl group but differs in the core structure.

    N-tert-butylacrylamide: Similar in having a tert-butyl group and an acrylamide moiety.

    tert-butyl(prop-2-en-1-yl)amine: Similar in having a prop-2-en-1-yl group but differs in the amine functionality.

Uniqueness: N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-tert-butyl-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C10H17NO/c1-6-8-11(9(12)7-2)10(3,4)5/h6-7H,1-2,8H2,3-5H3

InChI Key

XOPWGEGZEKLLMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC=C)C(=O)C=C

Origin of Product

United States

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